N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Description
Properties
CAS No. |
1207042-06-5 |
|---|---|
Molecular Formula |
C28H25N5O3 |
Molecular Weight |
479.54 |
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H25N5O3/c1-3-22-18(2)29-28(31-27(22)35)33-25(17-23(32-33)24-10-7-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-5-4-6-9-20/h4-15,17H,3,16H2,1-2H3,(H,30,34)(H,29,31,35) |
InChI Key |
RNTDFGBCZPQVHG-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide, also known as T16Ainh-A01, is a compound that has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of T16Ainh-A01 is , with a molecular weight of approximately 416.514 g/mol. The compound features a complex structure, including pyrimidine and pyrazole moieties, which are known for their pharmacological significance .
1. Anticancer Activity
Recent studies have demonstrated that T16Ainh-A01 exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays indicated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
2. Anti-inflammatory Effects
T16Ainh-A01 has also been investigated for its anti-inflammatory properties. In preclinical models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens, including both bacterial and fungal strains. In particular, it showed promising activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an alternative treatment in infectious diseases .
The biological activity of T16Ainh-A01 is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Signaling Pathways : T16Ainh-A01 influences various signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of T16Ainh-A01 in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with T16Ainh-A01 resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours .
- Inflammation Model : In carrageenan-induced paw edema in rats, administration of T16Ainh-A01 led to a significant decrease in swelling compared to the control group, indicating strong anti-inflammatory potential .
- Antimicrobial Efficacy : A series of tests against various microbial strains showed that T16Ainh-A01 inhibited bacterial growth at concentrations as low as 10 µg/mL .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. In particular, compounds similar to N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Compounds designed around similar frameworks have demonstrated anti-inflammatory properties, indicating that N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenyphenyl)acetamide could also be effective in treating inflammatory diseases .
Antimicrobial Activity
The pyrazole moiety is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal strains, suggesting that this compound could also possess significant antimicrobial effects. Further research is required to elucidate its spectrum of activity and mechanism of action .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of related compounds, derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with structural similarities to N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-y)-5-(furan-2-y)pyrazol -3-y]-2-(4-phenyphenyl)acetamide exhibited growth inhibition percentages ranging from 50% to 90% depending on the cell line tested .
Case Study 2: Inflammatory Response Modulation
A molecular docking study aimed at assessing the binding affinity of this compound to 5-lipoxygenase revealed promising results, suggesting potential as an anti-inflammatory agent. The compound showed a binding energy comparable to known inhibitors, warranting further investigation into its therapeutic applications in conditions like asthma and rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
- 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (): Core: 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one. Substituents: Fluorophenyl (vs. biphenyl in the target compound) and phenyl at pyrimidine N1. Activity: Not explicitly reported, but pyrazolo[3,4-d]pyrimidines are often explored for kinase inhibition .
Thieno[2,3-d]pyrimidine Derivatives
- 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (): Core: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing analog). Substituents: Methylfuran and allyl groups; acetamide linked to 2-methylphenyl.
Substituent Analysis
Aryl Groups in Acetamide Side Chains
- 4-Methoxyphenyl () : Electron-donating methoxy group may influence hydrogen bonding and solubility .
Heterocyclic Substituents
- Furan-2-yl (Target Compound) : Contributes to planarity and moderate electron-rich character.
- 5-Methylfuran () : Methylation increases steric bulk, possibly reducing rotational freedom .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to identify critical variables. For heterocyclic systems like pyrimidine-pyrazole hybrids, stepwise coupling of fragments (e.g., pyrazole and pyrimidine moieties) under microwave-assisted conditions can improve efficiency. Purification via gradient HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water) is recommended to isolate the acetamide product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrimidine and pyrazole rings.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (<2 ppm error).
- X-ray Crystallography : Resolve stereochemical ambiguities in the furan-phenylacetamide moiety .
- Reverse-Phase HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens to assess the compound’s therapeutic potential?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or GPCR modulation) based on structural analogs. For example, pyrimidine derivatives often target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC values against reference drugs. Include positive controls and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data between computational predictions and experimental results regarding the compound’s binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Re-dock the compound into target protein structures (e.g., from PDB) using flexible side-chain algorithms to account for conformational changes.
- Mutagenesis Studies : Validate key binding residues predicted in silico by creating point mutations and re-assessing affinity via surface plasmon resonance (SPR).
- Free-Energy Perturbation (FEP) : Quantify energy contributions of specific interactions (e.g., hydrogen bonds with the furan oxygen) .
Q. How can in silico modeling be integrated with experimental data to predict the ADMET profile of this compound?
- Methodological Answer :
- Physicochemical Properties : Calculate logP (e.g., using SwissADME) to predict membrane permeability.
- Metabolic Stability : Use CYP450 inhibition assays (human liver microsomes) alongside software like Schrödinger’s ADMET Predictor.
- Toxicity Profiling : Cross-validate in silico hepatotoxicity predictions (e.g., ProTox-II) with in vitro Ames tests for mutagenicity .
Q. What experimental approaches can elucidate the role of the furan-2-yl moiety in the compound’s pharmacokinetic behavior?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing furan with thiophene or pyrrole and compare metabolic stability (e.g., half-life in liver microsomes).
- Radiolabeled Studies : Track -labeled furan metabolites via LC-MS to identify oxidation pathways.
- Plasma Protein Binding Assays : Use equilibrium dialysis to assess if the furan group enhances albumin affinity .
Q. How should researchers design studies to investigate synergistic effects between this compound and existing therapeutic agents?
- Methodological Answer :
- Isobologram Analysis : Test fixed-ratio combinations (e.g., 1:1, 1:3) in dose-response matrices to calculate combination indices (CI <1 indicates synergy).
- Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy.
- In Vivo Efficacy : Validate synergy in xenograft models with co-administered drugs (e.g., cisplatin for oncology applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
